molecular formula C9H10N2O B11813658 N,5-Dimethylbenzo[d]isoxazol-3-amine

N,5-Dimethylbenzo[d]isoxazol-3-amine

Cat. No.: B11813658
M. Wt: 162.19 g/mol
InChI Key: LQPVOVQMDGCYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,5-Dimethylbenzo[d]isoxazol-3-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a benzo[d]isoxazole scaffold, a privileged structure in the development of biologically active molecules. Scientific literature indicates that close structural analogues, specifically N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives , have been identified as potent and selective inhibitors of the TRIM24 bromodomain, demonstrating potential anti-cancer activities in viability assays . This suggests that the benzo[d]isoxazole core is a valuable template for developing novel epigenetic probes and therapeutics. Researchers can utilize this compound as a key synthetic intermediate or as a building block for the construction of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. The compound should be handled by trained professionals in a laboratory setting. As with related compounds, appropriate safety precautions must be observed; consult the Safety Data Sheet for detailed handling information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N,5-dimethyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C9H10N2O/c1-6-3-4-8-7(5-6)9(10-2)11-12-8/h3-5H,1-2H3,(H,10,11)

InChI Key

LQPVOVQMDGCYCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2NC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N,5 Dimethylbenzo D Isoxazol 3 Amine and Analogues

Strategic Synthetic Approaches to the Benzo[d]isoxazole Core Structure

The formation of the benzo[d]isoxazole scaffold, a fusion of a benzene (B151609) ring and an isoxazole (B147169) ring, can be achieved through several strategic synthetic routes. These methods primarily focus on the efficient construction of the five-membered isoxazole ring onto a pre-existing benzene derivative or the simultaneous formation of the bicyclic system.

[3+2] Cycloaddition Reactions in Benzo[d]isoxazole Synthesis

The [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition, is a powerful and widely employed method for constructing five-membered heterocyclic rings like isoxazoles. acs.org This reaction typically involves the in-situ generation of a nitrile oxide (the 1,3-dipole) which then reacts with a dipolarophile, such as an alkene or alkyne, to form an isoxazoline (B3343090) or isoxazole, respectively. nih.gov

A key strategy for forming fused heterocyclic systems like benzo[d]isoxazole is the Intramolecular Nitrile Oxide Cycloaddition (INOC). mdpi.commdpi.commdpi.com In this approach, a benzene ring is functionalized with both the nitrile oxide precursor (commonly an aldoxime or a nitroalkane) and the dipolarophile (an alkene or alkyne tethered by a side chain). nih.govmdpi.com The in-situ generation of the nitrile oxide triggers a spontaneous intramolecular cyclization, leading to the formation of the fused ring system. This method offers high regioselectivity and efficiency due to the proximity of the reacting moieties. For instance, the dehydration of nitroalkanes followed by intramolecular cycloaddition is a popular method for constructing carbocycle-fused isoxazole derivatives. nih.gov Similarly, 2-alkoxybenzaldehyde oximes can undergo intramolecular cycloaddition when treated with reagents like m-CPBA in the presence of an acid catalyst to form condensed isoxazole derivatives. mdpi.com

The general reaction conditions for these cycloadditions can vary, but common methods for generating nitrile oxides include the oxidation of aldoximes with agents like N-chlorosuccinimide (NCS) or [hydroxy(tosyloxy)iodo]benzene (HTIB), or the dehydrohalogenation of hydroximoyl chlorides. nih.govmdpi.comnih.gov

Table 1: Examples of [3+2] Cycloaddition for Fused Isoxazole Synthesis

Precursor Type Reagents Product Reference
N-propargylbenzimidazole oxime Bleach, DCM Tetracyclic isoxazole mdpi.com
2-(prop-2-yn-1-yloxy)benzaldehyde oxime 2-Iodobenzoic acid, m-CPBA, p-TsOH•H₂O Chromeno[4,3-c]isoxazole mdpi.com
Alkenyl/Alkynyl-substituted aryl methyl ketones tert-Butyl Nitrite (TBN) Isoxazole-fused oxacyclic ketones mdpi.comnih.gov

Multicomponent Reactions for Isoxazole Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. mdpi.com

For the construction of isoxazole scaffolds, three-component reactions have been developed. A common approach involves the condensation of an aldehyde, a β-dicarbonyl compound (like methyl acetoacetate), and hydroxylamine hydrochloride. nih.gov This method allows for the creation of diversely substituted isoxazoles in a single step. For example, a one-pot reaction between a substituted aldehyde, methyl acetoacetate, and hydroxylamine hydrochloride can yield various isoxazole derivatives. nih.gov While this specific example leads to a non-fused isoxazole, the principle can be adapted. By using an appropriately substituted ortho-functionalized benzaldehyde, this MCR strategy could potentially be directed towards the synthesis of benzo[d]isoxazole analogues.

Furthermore, sequentially catalyzed four-component syntheses have been developed to produce complex biaryl-substituted isoxazoles. These processes can involve a sequence of palladium-catalyzed cross-coupling reactions (e.g., Sonogashira and Suzuki couplings) intercepted by the cyclocondensation step with hydroxylamine to form the isoxazole core. mdpi.com This highlights the power of MCRs in creating complex heterocyclic systems from simple starting materials.

Table 2: Multicomponent Synthesis of Isoxazole Derivatives

Components Catalyst/Conditions Product Type Reference
Aldehyde, Methyl acetoacetate, Hydroxylamine HCl Fruit juices (e.g., Cocos nucifera L.) 4-Benzylidene-3-methylisoxazol-5(4H)-one nih.gov
3-Amino-5-methylisoxazole, Aryl aldehyde, 2-Naphthol Solvent-free 3-Amino isoxazol-methylnaphthols researchgate.net
Aroyl chloride, p-Bromophenyl acetylene, Hydroxylamine, Arylboronic acid Pd catalyst, Microwave 3,5-Biaryl-substituted isoxazoles mdpi.com

Nucleophilic Acyl Substitution and Other Condensation Pathways for Benzo[d]isoxazole Derivatives

Condensation reactions provide a direct and classical route to the benzo[d]isoxazole core. A straightforward method for preparing the parent benzo[d]isoxazole involves the reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid in the presence of a base. wikipedia.org This pathway relies on the formation of an oxime followed by an intramolecular nucleophilic attack and dehydration to form the fused ring.

A related and powerful strategy for forming fused heterocycles is intramolecular N-deprotonation followed by O-SNAr cyclization. This has been effectively used to synthesize benzo[d]oxazoles from N-(2-fluorophenyl) amides. nih.gov A similar conceptual pathway could be envisioned for benzo[d]isoxazole synthesis, starting from a 2-halobenzaldehyde or 2-haloketone. The initial step would be the formation of an oxime. Subsequent deprotonation of the oxime hydroxyl group would generate a nucleophilic oxygen that could displace the ortho-halogen via an intramolecular SNAr (Nucleophilic Aromatic Substitution) mechanism, yielding the benzo[d]isoxazole ring system.

Another relevant approach is the cyclization of suitably modified ortho-substituted benzenes. For example, the indium-mediated heterocyclization or reduction of 2-nitroacylbenzenes can lead to the formation of the benzo[c]isoxazole ring system. chemicalbook.com These methods underscore the versatility of condensation and cyclization strategies in constructing the benzo[d]isoxazole core from readily available starting materials. chemicalbook.com

Derivatization Strategies for N,5-Dimethylbenzo[d]isoxazol-3-amine Analogues

Once the core this compound structure is synthesized, further derivatization can be undertaken to explore structure-activity relationships and generate a library of analogues. Modifications can be targeted at either the isoxazole ring or the fused benzene moiety.

Functionalization of the Isoxazole Ring System

The isoxazole ring of the benzo[d]isoxazole system presents several sites for functionalization. The 3-amino group is a key handle for derivatization. It can act as a nucleophile, allowing for acylation, alkylation, or condensation reactions to introduce a wide variety of substituents. For instance, 3-aminoisoxazole can be used as a starting material to synthesize N-substituted derivatives. sigmaaldrich.com Novel 3-aminoisoxazoles can be synthesized through a two-step procedure involving the reaction of 3-bromoisoxazolines with amines, followed by an oxidation step to aromatize the ring. acs.org This indicates that the amino group can be introduced or modified through various synthetic routes.

Direct C-H functionalization of the isoxazole ring is another powerful tool for derivatization. Palladium-catalyzed direct C-H arylation has been successfully applied to isoxazoles, selectively targeting the C-5 position. nih.govresearchgate.net This cross-coupling reaction allows for the introduction of various aryl and heteroaryl groups at this position, providing a direct method to build molecular complexity. While the target molecule already has a methyl group at the C-5 position of the parent benzo[d]isoxazole system, this methodology is highly relevant for analogues where the C-5 position is unsubstituted.

Modifications of the Benzo Fused Ring Moiety

The fused benzene ring offers additional opportunities for structural modification, primarily through electrophilic aromatic substitution reactions. The directing effects of the fused isoxazole ring and the existing methyl group will influence the regioselectivity of these reactions. Halogenation, nitration, sulfonation, and Friedel-Crafts reactions are potential pathways to introduce new functional groups onto the aromatic ring.

While specific studies on the direct electrophilic substitution of the this compound ring are not widely documented, insights can be drawn from related systems. For instance, in the development of benzo[d]isoxazole-3-carboxamide derivatives, various substituents on the fused benzene ring are tolerated, and modifications are made to explore structure-activity relationships. nih.gov This suggests that the benzo[d]isoxazole core is stable to various reaction conditions used to introduce substituents on the aromatic ring.

Furthermore, modern C-H activation and functionalization techniques, often catalyzed by transition metals like palladium, could provide regioselective pathways to derivatize the benzene ring. rsc.org Such methods have been applied to other fused heterocyclic systems, like benzothiazoles, to install a variety of functional groups. mdpi.com These advanced synthetic methods offer a powerful approach for creating novel analogues by precisely modifying the benzo portion of the molecule.

Synthesis of N-Substituted Derivatives and Their Stereochemical Considerations

The primary amino group at the 3-position of the this compound core serves as a versatile handle for the synthesis of a diverse array of N-substituted derivatives. Standard synthetic methodologies, including N-alkylation, N-acylation, and reductive amination, have been successfully employed to introduce a variety of substituents, thereby modulating the physicochemical and biological properties of the parent molecule. The stereochemical implications of these transformations, particularly when chiral substituents are introduced, are of significant interest in medicinal chemistry and drug design.

N-Alkylation and N-Acylation Reactions

Direct N-alkylation of the amino group of benzo[d]isoxazole derivatives can be achieved by reacting the parent amine with a suitable alkyl halide in the presence of a base. For instance, the synthesis of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives has been reported, demonstrating the feasibility of introducing alkyl groups onto the nitrogen atom of a similar benzo[d]isoxazole scaffold. This suggests that this compound would readily undergo similar transformations.

N-acylation provides another straightforward route to N-substituted analogues. This can be accomplished by treating the amine with an acyl chloride or a carboxylic acid anhydride, often in the presence of a base to neutralize the acidic byproduct. A notable example in a related series is the synthesis of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamides, which represents a specific type of N-acylation. The nucleophilic nature of the amino group in 3-amino-5-methylisoxazole, a non-benzofused analogue, has been demonstrated through its reaction with activated enol ethers, further supporting the potential for various N-acylation reactions on the this compound core.

Reductive Amination

Reductive amination offers a powerful and versatile method for the synthesis of N-alkylated derivatives. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate through the condensation of the primary amine with a ketone or an aldehyde. The subsequent in situ reduction of this intermediate with a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), yields the corresponding secondary or tertiary amine. This method is particularly advantageous as it minimizes the risk of over-alkylation, which can be a challenge in direct alkylation reactions with reactive alkyl halides. While specific examples for this compound are not extensively documented in publicly available literature, the general principles of reductive amination are broadly applicable to primary amines and are expected to be effective for this substrate.

Stereochemical Considerations

The synthesis of N-substituted derivatives of this compound introduces important stereochemical considerations, especially when the substituent itself is chiral or when a new stereocenter is formed during the reaction.

If a chiral N-substituent is introduced, the resulting product will be a mixture of diastereomers. The relative ratio of these diastereomers will be influenced by the steric and electronic properties of both the benzo[d]isoxazole core and the incoming chiral substituent. The separation of these diastereomers can often be achieved using chromatographic techniques, such as column chromatography or chiral high-performance liquid chromatography (HPLC).

Currently, there is a paucity of published research specifically detailing the stereoselective synthesis or chiral resolution of N-substituted this compound derivatives. However, general methods for the chiral separation of amines are well-established and could be applied to this class of compounds. These methods include the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization, or the use of chiral stationary phases in HPLC.

Future research in this area would benefit from a systematic investigation into the diastereoselectivity of reactions involving chiral reagents and the development of enantioselective synthetic routes to specific stereoisomers of N-substituted this compound derivatives. Such studies are crucial for understanding the structure-activity relationships of these compounds and for the development of potentially stereospecific therapeutic agents.

Interactive Data Table of Synthetic Methodologies

Reaction TypeReagentsProduct TypeKey Considerations
N-AlkylationAlkyl halide, BaseSecondary or Tertiary AminePotential for over-alkylation.
N-AcylationAcyl chloride or Anhydride, BaseAmideGenerally high-yielding and clean reactions.
Reductive AminationAldehyde or Ketone, Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃)Secondary or Tertiary AmineGood control over the degree of alkylation.

Mechanistic Biology and Target Engagement of N,5 Dimethylbenzo D Isoxazol 3 Amine Derivatives

Inhibition of Bromodomain-Containing Proteins (BCPs)

Derivatives of the N,5-Dimethylbenzo[d]isoxazol-3-amine scaffold have emerged as significant modulators of bromodomain-containing proteins (BCPs). These proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. By targeting the bromodomains of specific BCPs, these small molecules can disrupt protein-protein interactions that are vital for the progression of various diseases, including cancer.

Tripartite Motif-Containing Protein 24 (TRIM24) Bromodomain Inhibition

The Tripartite Motif-Containing Protein 24 (TRIM24) is an epigenetic reader that specifically recognizes acetylated H3K23 (H3K23ac) through its bromodomain. nih.gov This interaction is implicated in the development and progression of several cancers, making TRIM24 a significant target for therapeutic intervention. nih.govphyschemres.org

Mechanism of TRIM24 Bromodomain Inhibition by this compound Derivatives

A series of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives have been identified as potent inhibitors of the TRIM24 bromodomain. nih.gov These compounds function by competitively binding to the acetyl-lysine (KAc) binding pocket of the bromodomain, thereby preventing its interaction with histone tails. nih.govphyschemres.org This inhibition disrupts the downstream signaling pathways that are dependent on TRIM24's function as a transcriptional coactivator. physchemres.org The inhibitory mechanism of these compounds against the TRIM24 bromodomain remains a subject of ongoing research to fully elucidate the structural properties that influence their anticancer activities. physchemres.org Structure-based optimization has led to the development of potent and selective inhibitors from this class. nih.gov

Structural Basis of TRIM24-Ligand Interactions and Specificity

The development of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives was advanced through structure-based drug design. nih.gov Although specific co-crystal structures for this exact series with TRIM24 are not detailed in the provided results, the optimization process implies a deep understanding of the binding site. Theoretical studies using molecular docking have been employed to understand the binding conformations and interactions between these ligands and the TRIM24 bromodomain receptor. physchemres.org For other classes of inhibitors, like benzimidazolones, co-crystal structures with TRIM24 reveal an acetyl-lysine mimetic binding mode where the inhibitor occupies the KAc binding pocket, forming key interactions that create good shape complementarity with the binding site. acs.org This provides a model for how the benzo[d]isoxazole derivatives likely achieve their potency and selectivity. Optimization efforts led to compounds like 11d and 11h , which showed significant inhibitory activity. nih.gov

Table 1: Inhibitory Activity of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine Derivatives against TRIM24

This table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds against the TRIM24 bromodomain.

CompoundTRIM24 IC50 (μM)Reference
11d1.88 nih.gov
11h2.53 nih.gov

Bromodomain and Extra-Terminal (BET) Family Protein Inhibition (e.g., BRD4)

The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are key regulators of gene expression. nih.gov BRD4, the most studied member, is crucial for the transcription of key oncogenes. nih.govnih.gov Benzo[d]isoxazole derivatives have been developed as potent inhibitors of BET proteins, particularly BRD4. nih.govconsensus.app

Mechanism of BET Bromodomain Inhibition and Associated Cellular Pathways

N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives and other related benzo[d]isoxazole compounds act as BET inhibitors by displacing BRD4 from chromatin. nih.govnih.gov They mimic the endogenous ligand, acetylated lysine, and bind to the hydrophobic KAc binding pocket within the bromodomains of BRD4. nih.govnih.gov This prevents BRD4 from recruiting essential transcriptional machinery, such as the positive transcription elongation factor b (P-TEFb). nih.govnih.gov

The inhibition of BRD4 leads to the downregulation of critical oncogenes like c-Myc and CDK6. nih.govnih.gov This disruption of oncogene expression plays a vital role in the anti-proliferative effects observed in cancer cells, leading to cell cycle arrest, often at the G0/G1 phase, and the induction of apoptosis. nih.govnih.gov Furthermore, BRD4 inhibition can also modulate inflammatory pathways by disrupting the interaction between BRD4 and NF-κB, which reduces the expression of pro-inflammatory cytokines. nih.gov

Structural Basis of BRD4-Ligand Interactions and Co-Crystal Analysis

The structural basis for the potent inhibition of BRD4 by benzo[d]isoxazole derivatives has been elucidated through X-ray co-crystal structures. nih.govnih.gov Analysis of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives (compounds 11h and 11r ) in complex with the first bromodomain of BRD4 (BRD4(1)) has revealed detailed binding patterns. nih.govnih.gov

These inhibitors fit into the KAc binding site, which is a hydrophobic cavity formed by two loop regions (ZA and BC loops) and the "WPF shelf". nih.govacs.org A key interaction for many BRD4 inhibitors is the formation of a hydrogen bond with the highly conserved asparagine residue (Asn140). nih.govacs.org The isoxazole (B147169) core of the inhibitors often acts as the acetyl-lysine mimic to facilitate this interaction. acs.orgnih.gov The phenyl ring of the inhibitors typically occupies the WPF shelf, formed by residues Trp81, Pro82, and Phe83, enhancing binding affinity through hydrophobic interactions. acs.org Co-crystal structures provide a solid foundation for the structure-based optimization of these compounds to improve potency and selectivity. nih.govnih.gov

Table 2: BRD4(1) Binding Affinity of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide Derivatives

This table shows the binding affinity of representative compounds to the first bromodomain of BRD4, measured by the change in thermal melting temperature (ΔTm).

CompoundBRD4(1) ΔTm (°C)Reference
11h7.4 nih.gov
11r8.0 nih.gov

Inhibition of Sphingomyelin (B164518) Synthase 2 (SMS2) by Benzo[d]isoxazol-3-amine Derivatives

Research into the therapeutic potential of benzo[d]isoxazol-3-amine derivatives has identified them as potent and highly selective inhibitors of Sphingomyelin Synthase 2 (SMS2). documentsdelivered.comnih.gov This enzyme is a key player in lipid metabolism and has emerged as a promising target for addressing chronic inflammation-associated diseases. documentsdelivered.comnih.gov The development of these inhibitors, such as the notable 4-benzyloxybenzo[d]isoxazole-3-amine derivatives, was achieved through a conformational restriction strategy to enhance their potency and selectivity. documentsdelivered.comnih.gov

Mechanism of SMS2 Inhibition and its Impact on Lipid Metabolism

Sphingomyelin synthase (SMS) is the enzyme responsible for the final step in the de novo synthesis of sphingomyelin. nih.gov It facilitates the transfer of a phosphorylcholine (B1220837) group from phosphatidylcholine to ceramide, resulting in the production of sphingomyelin and diacylglycerol. nih.gov The inhibition of SMS2 by benzo[d]isoxazol-3-amine derivatives disrupts this crucial process.

By blocking SMS2 activity, these compounds lead to a significant reduction in the cellular levels of sphingomyelin. nih.gov Studies using siRNA to inhibit SMS1 and SMS2 have demonstrated a marked decrease in intracellular sphingomyelin content. nih.gov Specifically, SMS2 siRNA treatment resulted in an 11% decrease in sphingomyelin levels. nih.gov This inhibition also affects the composition of lipid rafts in the plasma membrane, which are microdomains rich in sphingolipids and cholesterol. nih.gov A reduction in sphingomyelin content within these rafts can alter their structure and function. nih.gov

Furthermore, the inhibition of sphingomyelin synthesis can have a cascading effect on other lipid signaling molecules. While the inhibition of SMS1 has been shown to cause a significant increase in ceramide levels, this effect was not observed with SMS2 inhibition. nih.gov There was, however, a trend towards decreased diacylglycerol levels with the inhibition of both SMS1 and SMS2, although this was not statistically significant. nih.gov

The table below summarizes the impact of SMS1 and SMS2 siRNA treatment on cellular lipid levels, providing insight into the specific role of SMS2 in lipid metabolism.

TreatmentChange in Sphingomyelin LevelChange in Ceramide Level
SMS1 siRNA 20% decrease10% increase
SMS2 siRNA 11% decreaseNo significant change

Relevance to Modulating Chronic Inflammatory Processes

The inhibition of SMS2 by benzo[d]isoxazol-3-amine derivatives has significant implications for the modulation of chronic inflammatory processes. documentsdelivered.comnih.gov Chronic inflammation is a key factor in the development and progression of several diseases, including atherosclerosis, fatty liver disease, and insulin (B600854) resistance. documentsdelivered.comnih.gov

Research has demonstrated that the inhibition of SMS2 can attenuate chronic inflammation. documentsdelivered.comnih.gov For instance, a specific derivative, compound 15w, was shown to significantly reduce chronic inflammation in a mouse model of diabetes after several weeks of oral administration. documentsdelivered.comnih.gov This highlights the therapeutic potential of targeting SMS2 to combat inflammatory conditions.

The table below outlines the in vitro potency of selected 4-benzyloxybenzo[d]isoxazole-3-amine derivatives against human SMS2, showcasing the structure-activity relationship and the high potency achieved for these compounds.

CompoundhSMS2 IC₅₀ (nM)
15a 150
15g 51
15m 19
15w 13

Preclinical Biological Activity of N,5 Dimethylbenzo D Isoxazol 3 Amine and Analogues in Vitro and in Vivo Models

Anti-Cancer Activities of Benzo[d]isoxazole and Isoxazole (B147169) Derivatives

The versatile structure of isoxazole and its fused-ring variant, benzo[d]isoxazole, allows for a wide array of chemical modifications, leading to the synthesis of numerous derivatives. researchgate.net These compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and, most notably, anti-cancer effects. mdpi.com Their mechanism of action in cancer cells is often multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of key enzymes like protein kinases, and disruption of critical cellular signaling pathways. nih.govebi.ac.uk

In Vitro Studies on Prostate Cancer Cell Lines (e.g., LNCaP, C4-2B)

Prostate cancer remains a significant health concern, and the development of new treatment strategies is crucial. Benzo[d]isoxazole derivatives have shown particular promise in this area. Studies have identified certain benzo[d]isoxazole-containing compounds as potent inhibitors of Bromodomain and Extra-Terminal (BET) proteins, which are key regulators of gene expression and are implicated in the progression of castration-resistant prostate cancer (CRPC). acs.orgnih.gov

In vitro experiments using prostate cancer cell lines such as LNCaP and the bone-metastatic derivative C4-2B have demonstrated that these compounds can potently inhibit cell growth and colony formation. acs.orgnih.gov For instance, two optimized benzo[d]isoxazole derivatives, 6i (Y06036) and 7m (Y06137), were found to bind to the BRD4(1) bromodomain with high affinity. acs.orgnih.gov This binding event leads to the suppression of androgen receptor (AR) and MYC expression, both of which are critical for the growth of prostate cancer cells. acs.orgnih.gov The C4-2B cell line, known for its osteoblastic characteristics in bone metastases, was also susceptible to these inhibitors. nih.gov

Furthermore, isoxazole-containing steroids have been investigated for their ability to interfere with androgen signaling. nih.gov Certain derivatives have been shown to diminish the transcriptional activity of the androgen receptor and reduce its protein levels in LNCaP and LAPC-4 prostate cancer cells. nih.govmdpi.com An immunotoxin combined with docetaxel (B913) has also shown synergistic cytotoxic activity against both LNCaP and C4-2 cells. nih.gov

Table 1: In Vitro Activity of Benzo[d]isoxazole and Isoxazole Derivatives in Prostate Cancer Cell Lines

Compound/Derivative Class Cell Line(s) Key Findings Reference(s)
Benzo[d]isoxazole Derivatives (6i, 7m) LNCaP, C4-2B Potent inhibition of cell growth and colony formation; suppressed AR and MYC expression. acs.orgnih.gov
Isoxazolyl Steroids LNCaP, LAPC-4 Diminished androgen receptor transcriptional activity and protein levels. nih.govmdpi.com

In Vitro Studies on Non-Small Cell Lung Cancer Cell Lines (e.g., A549)

Research has also explored the efficacy of isoxazole derivatives against non-small cell lung cancer (NSCLC). In one study, a series of novel enantiopure isoxazolidine (B1194047) derivatives were synthesized and evaluated for their anti-cancer activities against the A549 human lung adenocarcinoma cell line. nih.gov The results indicated that all the synthesized compounds displayed significant inhibitory effects on the growth of A549 cells. nih.gov

Specifically, two compounds, 2f and 2g, demonstrated potent induction of apoptosis in A549 cells. nih.gov Compound 2f induced a total cell death of 92.61%, which was comparable to the positive control doxorubicin. nih.gov This effect was characterized by a significant increase in both early and late apoptosis. nih.gov These findings suggest that isoxazolidine derivatives could be a promising avenue for the development of new therapies for NSCLC. nih.gov Other studies have also shown that benzothiazole (B30560) derivatives containing an isoxazole moiety exhibit anti-cancer potential against the A549 cell line. nih.gov

Table 2: In Vitro Activity of Isoxazole Derivatives in Non-Small Cell Lung Cancer Cell Lines

Compound/Derivative Class Cell Line Key Findings Reference(s)
Isoxazolidine Derivatives (2f, 2g) A549 Significant inhibition of cell growth; potent induction of apoptosis. nih.gov

In Vitro Studies on Breast Cancer Cell Lines (e.g., MCF-7, EMT-6)

The anti-cancer properties of isoxazole and benzo[d]isoxazole derivatives have been extensively studied in the context of breast cancer. nih.govebi.ac.uk These compounds have shown the ability to induce apoptosis and inhibit cell proliferation in various breast cancer cell lines, including the hormone-responsive MCF-7 and the more aggressive EMT-6 lines. nih.govebi.ac.ukumsida.ac.idresearchgate.net

One area of focus has been the development of isoxazole-based molecules that target the estrogen receptor-alpha (ERα), a key driver in a large proportion of breast cancers. nih.gov A series of 5-(thiophen-2-yl)isoxazoles were designed and synthesized, with one compound, TTI-6, exhibiting superior cytotoxicity against the MCF-7 cell line with an IC50 value of 1.91 μM. nih.gov Structure-activity relationship (SAR) studies revealed the importance of specific chemical moieties for this enhanced activity. nih.gov

Furthermore, isoxazolidine derivatives have also demonstrated selective antitumor activity against MCF-7 cells. umsida.ac.idresearchgate.net One particular compound, IZ3, showed a notable IC50 value of 32.49 µg/ml in MCF-7 cells. umsida.ac.idresearchgate.net Other research has highlighted the potential of benzoxazole (B165842) derivatives to induce apoptosis and cell cycle arrest in MCF-7 cells through the inhibition of enzymes like EGFR and aromatase. researchgate.net

Table 3: In Vitro Activity of Isoxazole and Benzo[d]isoxazole Derivatives in Breast Cancer Cell Lines

Compound/Derivative Class Cell Line(s) Key Findings Reference(s)
5-(Thiophen-2-yl)isoxazoles (TTI-6) MCF-7, 4T1 Potent and selective cytotoxicity against MCF-7; induction of apoptosis. nih.gov
Isoxazolidine Derivatives (IZ3) MCF-7 Notable antitumor activity. umsida.ac.idresearchgate.net

In Vitro Studies on Ovarian Cancer Cell Lines (e.g., OCVAR-3)

The potential of isoxazole and its derivatives extends to the treatment of ovarian cancer. A study on novel enantiopure isoxazolidine derivatives demonstrated their significant inhibitory effects on the SKOV3 human ovarian carcinoma cell line. nih.gov

In this study, one of the synthesized compounds, 2g, induced cellular apoptosis of 96.65% in SKOV-3 cells, an effect comparable to the standard anti-cancer drug doxorubicin. nih.gov This was accompanied by a significant increase in both early and late apoptosis. nih.gov Another compound, 2f, also showed a high level of apoptosis induction (91.22%). nih.gov These results underscore the potential of isoxazolidine derivatives as a basis for developing new therapeutic agents against ovarian cancer. nih.gov Additionally, a series of isosteviol (B191626) derivatives were synthesized and evaluated for their anti-proliferative activities in SKOV3 cells, with one derivative showing strong inhibitory activity. nih.gov

Table 4: In Vitro Activity of Isoxazole Derivatives in Ovarian Cancer Cell Lines

Compound/Derivative Class Cell Line Key Findings Reference(s)
Isoxazolidine Derivatives (2f, 2g) SKOV3 Significant inhibition of cell growth; potent induction of apoptosis. nih.gov

In Vitro Studies on Colon Cancer Cell Lines (e.g., HCT 116, SW480)

Isoxazole and benzo[d]isoxazole derivatives have also shown promise in the context of colorectal cancer (CRC). A study investigating a series of isoxazole derivatives identified a compound, SHU00238, that effectively suppressed the viability of HCT116 colon cancer cells and promoted apoptosis. nih.gov Further investigation revealed that SHU00238's mechanism of action involves the regulation of a set of microRNAs (miRNAs). nih.gov

Another study focused on novel isoxazole-fused quinones and found that one compound, 41, exhibited excellent in vitro anti-tumor effects against the HCT116 cell line with a very low IC50 value of 10.18 ± 0.4 nM. nih.gov This compound was found to inhibit the phosphorylation of STAT3 and elevate reactive oxygen species (ROS) levels in the cancer cells. nih.gov Furthermore, benzoxazole-based amides and sulfonamides have been identified as cytotoxic compounds with high potency in the colorectal cancer cell lines HT-29 and HCT116. nih.gov

Table 5: In Vitro Activity of Isoxazole and Benzo[d]isoxazole Derivatives in Colon Cancer Cell Lines

Compound/Derivative Class Cell Line(s) Key Findings Reference(s)
Isoxazole Derivative (SHU00238) HCT116 Suppressed cell viability and promoted apoptosis through miRNA regulation. nih.gov
Isoxazole-fused Quinone (41) HCT116 Excellent anti-tumor effect via STAT3 inhibition and ROS elevation. nih.gov
Benzoxazole-based Amides/Sulfonamides HT-29, HCT116 High cytotoxic potency. nih.gov

In Vitro Studies on Acute Myeloid Leukemia (AML) Cell Lines

The anti-cancer activity of isoxazole derivatives has also been explored in the context of leukemia. One study synthesized and evaluated a series of isoxazolo[4,5-e] nih.govacs.orgnih.govtriazepine derivatives for their antiproliferative activities against the MV-4-11 leukemia cell line. nih.gov Two of the most active compounds were found to be more than twice as active as the standard chemotherapy drug cisplatin (B142131) in this cell line. nih.gov

Another study focused on isoxazole curcumin (B1669340) analogs and their cytotoxicity on the chronic myeloid leukemia (CML)-derived K562 cell line. nih.gov Two of the isoxazole derivatives, 2 and 22, showed marked cytotoxicity with an IC50 of 0.5 µM, a significant improvement over curcumin alone. nih.gov Derivative 22 was also able to reverse drug resistance in K562 cells that were resistant to imatinib, a standard CML therapy. nih.gov This effect was associated with the upregulation of certain genes, G2/M cell cycle arrest, and the induction of apoptosis. nih.gov

Table 6: In Vitro Activity of Isoxazole Derivatives in Leukemia Cell Lines

Compound/Derivative Class Cell Line(s) Key Findings Reference(s)
Isoxazolo[4,5-e] nih.govacs.orgnih.govtriazepine Derivatives MV-4-11 More than twice as active as cisplatin. nih.gov

Inhibitory Effects on Cancer Cell Proliferation and Colony Formation Assays

Analogues of N,5-Dimethylbenzo[d]isoxazol-3-amine have demonstrated significant potential as anti-cancer agents, particularly through the inhibition of bromodomain and extra-terminal (BET) proteins, which are key epigenetic readers involved in tumorigenesis.

Several studies have highlighted the potent anti-proliferative effects of benzo[d]isoxazole derivatives in various cancer cell lines. For instance, a series of benzo[d]isoxazole-containing compounds were designed as potent BET bromodomain inhibitors. Two optimized compounds, 6i (Y06036) and 7m (Y06137) , effectively bound to the BRD4(1) bromodomain with dissociation constants (Kd) of 82 and 81 nM, respectively. These compounds potently inhibited the growth and colony formation of prostate cancer cell lines, including C4-2B.

Similarly, another series of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines were identified as inhibitors of the TRIM24 bromodomain, another protein implicated in cancer progression. Optimized compounds 11d and 11h showed strong inhibitory activity in biochemical assays, with IC50 values of 1.88 µM and 2.53 µM, respectively. Their potential to inhibit the proliferation of prostate cancer cells, such as LNCaP and C4-2B, was confirmed through viability and colony formation assays.

Further research into benzoxazinone-containing 3,5-dimethylisoxazole (B1293586) derivatives identified (R)-12 (Y02234) as a selective BET inhibitor. This compound binds to BRD4(1) with a Kd value of 110 nM and demonstrates a notable inhibitory effect on the proliferation and colony formation of prostate cancer cell lines 22Rv1 and C4-2B. In a broader context, various novel isoxazole derivatives have been shown to inhibit the in vitro proliferation of human myelogenous leukemia K562 cells, with some compounds inducing apoptosis in over 50% of the cell population.

Table 1: In Vitro Anti-Proliferative and Inhibitory Activity of Isoxazole Analogues

Compound Target Assay Cell Line(s) Activity (IC₅₀/K_d)
6i (Y06036) BRD4(1) Binding - 82 nM (K_d)
7m (Y06137) BRD4(1) Binding - 81 nM (K_d)
(R)-12 (Y02234) BRD4(1) Binding - 110 nM (K_d)
(R)-12 (Y02234) BRD4(1) Interaction Blocking - 100 nM (IC₅₀)
11d TRIM24 Alphascreen - 1.88 µM (IC₅₀)
11h TRIM24 Alphascreen - 2.53 µM (IC₅₀)
11h Proliferation Viability A549 (NSCLC) 0.75 µM (IC₅₀)
11d Proliferation Viability A549 (NSCLC) 1.08 µM (IC₅₀)

In Vivo Efficacy in Castration-Resistant Prostate Cancer (CRPC) Xenograft Models

The promising in vitro results for benzo[d]isoxazole analogues have been successfully translated into in vivo models of castration-resistant prostate cancer (CRPC). These studies provide crucial evidence of the therapeutic potential of these compounds in a complex biological system.

The benzo[d]isoxazole derivatives 6i (Y06036) and 7m (Y06137) , which showed potent in vitro activity, also demonstrated significant therapeutic effects in a C4-2B CRPC xenograft tumor model in mice. This indicates that their mechanism of action, BET inhibition, is effective at controlling tumor growth in a live animal model.

In a separate study, the benzoxazinone-containing 3,5-dimethylisoxazole derivative (R)-12 (Y02234) was evaluated in a 22Rv1-derived xenograft model. Treatment with this compound resulted in a significant suppression of tumor growth, achieving a tumor growth inhibition (TGI) of 70%. This result further underscores the potential of this class of compounds for the treatment of CRPC.

Anti-Infective Activities of Isoxazole-Containing Compounds

The isoxazole ring is a versatile scaffold that also confers potent anti-infective properties. Various derivatives have been synthesized and tested against a range of viral, bacterial, and fungal pathogens.

Antiviral Activity (e.g., Influenza A/Puerto Rico/8/34 (H1N1) Virus, Zika Virus)

Isoxazole-containing compounds have emerged as promising candidates for the development of new antiviral therapies.

Influenza A/Puerto Rico/8/34 (H1N1) Virus: Research has identified several isoxazole and isoxazoline (B3343090) derivatives with significant activity against the Influenza A/Puerto Rico/8/34 (H1N1) strain. A series of nih.govresearchgate.net-isoxazoles annulated with the A-ring of triterpenoids were screened for antiviral activity. One compound, 28-oxo-allobetulone isoxazole 4 , demonstrated high inhibitory activity with a half-maximal inhibitory concentration (IC50) of 7.3 μM and a selectivity index (SI) of 86. nih.govresearchgate.net This compound was found to be most active in the early stages of the viral cycle, preventing the binding of virions to the cell receptor. nih.gov Additionally, bicyclic 3-aminoisoxazoline derivatives, such as 1-oxa-2-azaspiro[4.7]dodec-2-en-3-amine , showed activity in the low to mid-micromolar range against this influenza strain and exhibited low cytotoxicity, resulting in high selectivity indices. nih.gov

Zika Virus (ZIKV): In the fight against the Zika virus, a significant public health threat, isoxazole-based small molecules have been identified as potent inhibitors. Following the discovery of an active 1,2,4-oxadiazole (B8745197) derivative, structural modifications led to the investigation of isoxazole-containing compounds. Current time information in Jayuya Abajo, PR. This research identified compound 7l as the most promising candidate, demonstrating potent antiviral activity against ZIKV strains along with an improved safety profile in vitro. nih.govCurrent time information in Jayuya Abajo, PR. The study highlights the potential of compound 7l for further development as a therapeutic agent for ZIKV infections. Current time information in Jayuya Abajo, PR.

Antibacterial Activity

Isoxazole derivatives have demonstrated a broad spectrum of antibacterial activity. For instance, a series of isoxazole and triazole derivatives were evaluated for their anti-infective properties, where one compound showed activity against Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Mycobacterium intracellulare with IC50 values of 15.53, 14.22, and 47.45 μM, respectively. Another study involving 15 isoxazole derivatives revealed that two compounds, PUB9 and PUB10 , had noticeably higher antimicrobial activity against the wound pathogens Staphylococcus aureus and Pseudomonas aeruginosa compared to other analogues.

Antifungal Activity (e.g., Chrysosporium tropicum, Fusarium oxysporum, Geotrichum candidum, Trichophyton rubrum)

The antifungal potential of isoxazole-containing compounds has been extensively documented against a variety of pathogenic fungi, including those specified below.

Chrysosporium tropicum : A series of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides were found to be significantly toxic to C. tropicum at a concentration of 100 μg/mL. d-nb.info Similarly, isoxazolyl-dihydropyrimidine-thione carboxylates also proved lethal to this fungus at the same concentration. nih.gov

Fusarium oxysporum : While many studies focus on the broader Fusarium genus, compounds active against the closely related Fusarium moniliforme have been identified. Both N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides and isoxazolyl-dihydropyrimidine-thione carboxylates were lethal at 100 μg/mL against this fungus. d-nb.infonih.gov

Geotrichum candidum : Several isoxazole derivatives have shown notable activity against this yeast-like fungus. A series of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one derivatives were synthesized, with the N1-(4-fluorobenzoyl) derivative 2n showing a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL. nih.gov Methylene bridged benzisoxazolyl imidazothiadiazole derivatives also displayed potential activity. nih.gov Furthermore, certain tetrahydrothieno[2,3-c]isoquinolines containing an isoxazole ring exhibited intense activity with MIC values between 8.0 and 9.0 μg/mL. acs.orgacs.org

Trichophyton rubrum : This common dermatophyte is susceptible to various isoxazole structures. Novel cis-3,5-substituted isoxazolidine derivatives were active, with MIC values ranging from 0.7 to 70 μg/mL. nih.govnih.gov A novel antifungal compound, E1210 , had a MIC of 8 μg/ml against T. rubrum. asm.org A tetrahydrothieno[2,3-c]isoquinoline derivative featuring an isoxazole moiety showed excellent activity with a MIC of 7.0 μg/mL, comparable to the standard drug clotrimazole. acs.org

Table 2: Antifungal Activity (MIC) of Isoxazole Analogues against Specific Pathogens

Compound/Derivative Class Fungal Species Activity (MIC) Reference(s)
N1-(4-fluorobenzoyl)isoxazolo[3,4-b]pyridin-3(1H)-one (2n ) Geotrichum candidum 12.5 µg/mL nih.gov
Tetrahydrothieno[2,3-c]isoquinoline-isoxazole derivative Geotrichum candidum 8.0 - 9.0 µg/mL acs.orgacs.org
Tetrahydrothieno[2,3-c]isoquinoline-isoxazole derivative Trichophyton rubrum 7.0 µg/mL acs.org
cis-3,5-substituted isoxazolidines Trichophyton rubrum 0.7 - 70 µg/mL nih.govnih.gov
E1210 Trichophyton rubrum 8 µg/mL asm.org
N-(5-methylisoxazol-3-yl)-oxadiazolyl-acetamides Chrysosporium tropicum Lethal at 100 µg/mL d-nb.info

Other Preclinical Biological Activities

Beyond their roles in cancer and infectious diseases, isoxazole derivatives have been investigated for a range of other pharmacological activities. The potent inhibition of BET proteins by benzo[d]isoxazole analogues, as detailed in the anticancer sections, is itself a significant biological activity with implications for inflammatory diseases and other conditions driven by epigenetic dysregulation. Likewise, the inhibition of the TRIM24 bromodomain represents another targeted activity with therapeutic potential.

In other studies, certain isoxazole derivatives have demonstrated notable antiprotozoal activity. A series of isoxazole and triazole compounds were screened, revealing analogues with potent activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis, with the most active isoxazole showing an IC50 value of 1.82 μM.

Additionally, some isoxazole-based chalcones and their dihydropyrazole derivatives have exhibited significant antioxidant properties. Furthermore, a distinct area of research has shown that certain 3,5-disubstituted isoxazoles can act as chemical elicitors in plants, inducing the generation of nitric oxide (NO) and reactive oxygen species (ROS), which are key signaling molecules in plant defense mechanisms. nih.gov

Modulation of Chronic Inflammation in Animal Models (e.g., db/db mice)

While specific studies on this compound are not extensively documented in publicly available literature, research on its analogues, particularly 4-benzyloxybenzo[d]isoxazole-3-amine derivatives, has shown significant activity in modulating chronic inflammation in animal models. nih.gov A key study identified these derivatives as potent and highly selective inhibitors of sphingomyelin (B164518) synthase 2 (SMS2), a therapeutic target implicated in chronic inflammation-associated diseases such as atherosclerosis and insulin (B600854) resistance. nih.gov

A conformational restriction strategy led to the identification of several potent and selective SMS2 inhibitors. nih.gov Among these, compound 15w was selected for further in vivo evaluation due to its promising in vitro potency and selectivity. nih.gov

In vivo studies demonstrated that compound 15w possesses good pharmacokinetic properties. Following oral administration to db/db mice, a model for type 2 diabetes and associated chronic inflammation, compound 15w was shown to significantly attenuate chronic inflammation. nih.gov This effect highlights the potential of the benzo[d]isoxazole-3-amine scaffold as a basis for the development of novel anti-inflammatory agents.

Table 1: In Vivo Anti-inflammatory Activity of Compound 15w in db/db Mice

CompoundAnimal ModelKey FindingReference
15w (4-Benzyloxybenzo[d]isoxazole-3-amine derivative)db/db miceSignificantly attenuated chronic inflammation after oral dosing for 6 weeks. nih.gov

Anti-Toxoplasma gondii Activity

Currently, there is no publicly available scientific literature detailing the in vitro or in vivo anti-Toxoplasma gondii activity of this compound or its direct analogues.

Research into novel treatments for toxoplasmosis, a disease caused by the parasite Toxoplasma gondii, is ongoing and explores a variety of chemical scaffolds. nih.govnih.gov For instance, studies have reported the in vitro efficacy of benzyltriazole derivatives against T. gondii. nih.govnih.gov Compounds such as FJS-302, FJS-303, and FJS-403 have demonstrated significant inhibition of parasite growth, affecting both invasion and replication of the tachyzoite stage. nih.govnih.gov Other research has identified 5-oxo-hexahydroquinoline derivatives as having both in vitro and in vivo inhibitory effects on T. gondii tachyzoites. nih.gov These findings, while not directly related to the benzo[d]isoxazole class, underscore the continuous search for new and effective anti-parasitic agents.

Future Directions and Research Perspectives for N,5 Dimethylbenzo D Isoxazol 3 Amine Research

Exploration of Novel Therapeutic Applications Beyond Current Indications

The established activity of benzo[d]isoxazole derivatives as inhibitors of key cellular targets opens the door to a wide array of therapeutic applications beyond their current areas of investigation. While research has highlighted their potential in oncology, particularly in castration-resistant prostate cancer through the inhibition of bromodomain and extra-terminal (BET) proteins, and as hypoxia-inducible factor (HIF)-1α inhibitors, the therapeutic ceiling for this class of compounds is likely much higher. nih.govnih.govnih.gov

Future research should systematically explore the efficacy of N,5-Dimethylbenzo[d]isoxazol-3-amine and its analogs in other pathological contexts where the targeted pathways are implicated. For instance, the anti-inflammatory properties of BET inhibitors suggest potential applications in autoimmune diseases and chronic inflammatory conditions. nih.gov The suppression of inflammatory gene transcription by targeting BET proteins could offer a novel therapeutic strategy for diseases such as rheumatoid arthritis, inflammatory bowel disease, and sepsis. nih.gov

Furthermore, the role of HIF-1α in a variety of cellular processes beyond cancer, including ischemia, and wound healing, suggests that this compound could be repurposed for these conditions. nih.gov A recent study has also identified benzo[d]isoxazole-4,7-diones as a class of small molecules capable of decreasing mycobacterial mistranslation, suggesting a potential new avenue for antitubercular drug development. biorxiv.org The structural similarities warrant an investigation into whether this compound or its derivatives could exhibit similar activity. A comprehensive screening of this compound against a broad panel of disease models will be instrumental in uncovering its full therapeutic potential.

Integration of Advanced Computational and Machine Learning Approaches for Enhanced Drug Discovery

The integration of computational and machine learning (ML) models is set to revolutionize the drug discovery process for benzo[d]isoxazole-based compounds. These advanced in silico tools can significantly accelerate the identification of novel drug candidates, optimize their properties, and predict their biological activities, thereby reducing the time and cost of development.

Future research should focus on developing and applying sophisticated computational models tailored to the benzo[d]isoxazole scaffold. This includes the use of:

Quantitative Structure-Activity Relationship (QSAR) models: To establish correlations between the chemical structures of this compound analogs and their biological activities. This can guide the synthesis of more potent and selective compounds.

Molecular docking and dynamics simulations: To visualize and understand the binding interactions between this compound and its molecular targets at an atomic level. This knowledge is crucial for the rational design of next-generation inhibitors with improved affinity and specificity.

Machine learning algorithms: To analyze large datasets from high-throughput screening and predict the efficacy and potential off-target effects of novel benzo[d]isoxazole derivatives. ML can also aid in identifying novel therapeutic targets for this class of compounds.

By harnessing the power of computational chemistry and artificial intelligence, researchers can navigate the vast chemical space of benzo[d]isoxazole derivatives more efficiently and design compounds with superior therapeutic profiles.

Development of Next-Generation Benzo[d]isoxazole-Based Compounds with Improved Selectivity and Potency

A key challenge in the development of kinase and bromodomain inhibitors is achieving high selectivity to minimize off-target effects and associated toxicities. Future research on this compound should prioritize the design and synthesis of next-generation compounds with enhanced selectivity and potency for their intended molecular targets.

Structure-activity relationship (SAR) studies will continue to be a cornerstone of this effort. By systematically modifying the chemical structure of this compound and evaluating the impact on biological activity, researchers can identify key pharmacophoric features that govern potency and selectivity. For example, studies on other benzo[d]isoxazole derivatives have shown that specific substitutions on the ring system can significantly influence their inhibitory activity and selectivity for different BET bromodomains or HIF-1α. nih.govnih.gov

The development of covalent and allosteric inhibitors represents another promising avenue. Covalent inhibitors can offer increased potency and prolonged duration of action, while allosteric modulators can provide a higher degree of selectivity by targeting less conserved binding sites. The exploration of molecular hybridization, where the benzo[d]isoxazole scaffold is combined with other bioactive moieties, could also lead to novel compounds with dual or synergistic activities. mdpi.com

Table 1: Research Findings on Benzo[d]isoxazole Derivatives

Compound ClassTargetTherapeutic PotentialKey Findings
Benzo[d]isoxazole DerivativesBET bromodomainsCastration-Resistant Prostate CancerPotent inhibition of cell growth and tumor progression in preclinical models. nih.govnih.gov
Benzo[d]isoxazole AnaloguesHIF-1α transcriptionCancerInhibition of HIF-1α transcriptional activity with low nanomolar IC50 values. nih.gov
Benzo[d]isoxazole-4,7-dionesMycobacterial ribosomal small subunitTuberculosisDecreases mycobacterial mistranslation, a potential strategy to combat antibiotic tolerance. biorxiv.org

Investigation of Resistance Mechanisms and Strategies for Overcoming Them

The emergence of drug resistance is a major obstacle in cancer therapy and other treatments. As this compound and its analogs progress through clinical development, it is crucial to anticipate and address potential mechanisms of resistance.

For BET inhibitors, resistance can arise from various mechanisms, including the upregulation of drug efflux pumps, mutations in the drug target, and activation of bypass signaling pathways. nih.govproquest.com Similarly, resistance to HIF-1α inhibitors can be mediated by alterations in downstream signaling pathways or the tumor microenvironment. scielo.org.conih.govnih.gov

Future research should focus on:

Identifying and characterizing the molecular mechanisms of resistance to this compound. This can be achieved through the generation of resistant cell lines and the use of genomic and proteomic approaches to identify the underlying genetic and epigenetic alterations.

Developing rational combination therapies to overcome or prevent resistance. Combining this compound with other therapeutic agents that target parallel or downstream pathways could create synergistic effects and reduce the likelihood of resistance. researchgate.net For instance, combining a BET inhibitor with a PI3K or mTOR inhibitor has shown promise in preclinical studies. researchgate.net

Designing novel compounds that can circumvent known resistance mechanisms. This could involve developing inhibitors that bind to different sites on the target protein or that are not substrates for drug efflux pumps.

A proactive approach to understanding and overcoming drug resistance will be essential for the long-term clinical success of this compound-based therapies.

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Effects

To gain a holistic understanding of the biological effects of this compound, future research should embrace a multi-omics approach. This involves the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular response to the compound.

By combining these different layers of biological information, researchers can:

Elucidate the complete mechanism of action of this compound, including its on-target and off-target effects.

Identify novel biomarkers that can predict patient response to treatment and monitor therapeutic efficacy.

Uncover new therapeutic opportunities by identifying previously unknown pathways and cellular processes that are modulated by the compound.

Gain insights into the mechanisms of toxicity and develop strategies to mitigate adverse effects.

The integration of multi-omics data, coupled with advanced bioinformatics and systems biology approaches, will provide an unprecedented level of detail into the pharmacological profile of this compound, paving the way for its personalized and optimized clinical application.

Q & A

Q. Table 1: Example Reaction Conditions

SubstrateCatalystTemperatureYield (%)
Aryl methyl ketoneI280°C72–85
Enaminone derivativeI2100°C68–78

Advanced Research: How does the electronic structure of this compound influence its reactivity in multicomponent reactions?

Methodological Answer:
The electron-deficient isoxazole ring and the amine group enable dual reactivity:

  • Nucleophilic Sites : The amine participates in C–N bond formation, as seen in transannulation reactions with ketones .
  • Electrophilic Aromatic Substitution : Methyl groups at the 5-position enhance steric hindrance, directing regioselectivity in ring-forming reactions . Computational studies (e.g., DFT) are recommended to map charge distribution and predict sites for functionalization.

Basic Research: What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • Mass Spectrometry (MS) : High-resolution MS (e.g., Orbitrap Fusion Lumos) confirms molecular formulas (e.g., C8H9N2O) and fragmentation patterns .
  • NMR Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR identifies substituent positions, with the isoxazole proton typically appearing at δ 6.2–6.5 ppm .
  • X-ray Crystallography : Resolves steric effects of methyl groups and ring conformation .

Advanced Research: How can this compound be utilized in constructing pharmacologically relevant heterocycles?

Methodological Answer:
The compound serves as a precursor for pyrimido[4,5-d]pyridazine skeletons via post-synthetic modifications:

Functionalization : The phenolic hydroxyl group (if present) can be alkylated or acylated to introduce drug-like motifs (e.g., fluorinated groups) .

Cyclization : Under acidic conditions, condensation with aldehydes forms Schiff bases, which are intermediates for antimicrobial agents .

Q. Table 2: Bioactive Derivatives

DerivativeBiological ActivityReference
5-Trifluoromethyl analogAnticancer (in vitro)
Pyridazine-fused compoundKinase inhibition

Basic Research: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Hazards : Classified as skin/eye irritant (H315, H319) and respiratory irritant (H335) .
  • Mitigation :
    • Use PPE (gloves, goggles) in fume hoods.
    • Store in airtight containers at 2–8°C to prevent degradation.
    • Neutralize spills with inert adsorbents (e.g., vermiculite).

Advanced Research: How do structural analogs of this compound compare in catalytic applications?

Methodological Answer:
Analog substitution patterns impact catalytic performance:

  • Electron-Withdrawing Groups (e.g., –CF3): Enhance stability in oxidative conditions but reduce nucleophilicity .
  • Steric Effects : Bulky substituents at the 5-position hinder coordination in metal-catalyzed reactions .
    Comparative studies using kinetic profiling (e.g., Hammett plots) are advised to quantify electronic effects.

Basic Research: What are the spectral signatures of common impurities in this compound synthesis?

Methodological Answer:

  • Byproducts : Unreacted enaminones (δ 7.8–8.2 ppm in <sup>1</sup>H NMR) or residual iodine (detected via ICP-MS).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes impurities .

Advanced Research: Can computational modeling predict the metabolic pathways of this compound derivatives?

Methodological Answer:
Yes. Tools like ADMET Predictor™ or SwissADME simulate:

  • Phase I Metabolism : Oxidative demethylation at the amine group .
  • Phase II Conjugation : Glucuronidation at the isoxazole ring .
    Validate predictions with in vitro microsomal assays (e.g., human liver microsomes).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.